![molecular formula C17H15NO3 B14168761 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione CAS No. 300707-87-3](/img/structure/B14168761.png)
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives.
Preparation Methods
The synthesis of 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method is to use SiO2-tpy-Nb as a catalyst in a solvent mixture of isopropanol (IPA) and water at reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, which helps in developing new useful derivatives. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-Methoxy-5-methylphenyl isocyanate: An aryl isocyanate used in the synthesis of various derivatives.
2-Methoxy-5-methylphenyl isothiocyanate: A compound with similar structural features but different chemical properties.
Indole derivatives: Compounds with a similar indole nucleus that exhibit diverse biological activities. The uniqueness of this compound lies in its specific structure and the range of applications it offers in various fields.
Properties
CAS No. |
300707-87-3 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-15(21-2)12(9-11)10-18-16(19)13-5-3-4-6-14(13)17(18)20/h3-9H,10H2,1-2H3 |
InChI Key |
KGWKFSOTWINQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C(=O)C3=CC=CC=C3C2=O |
solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


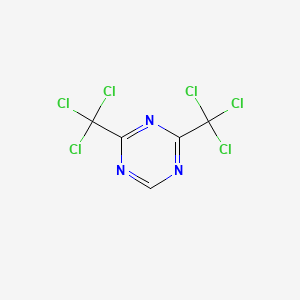
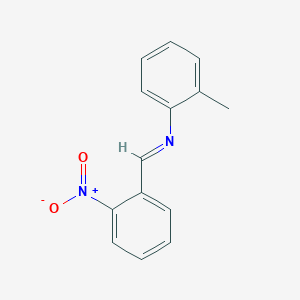
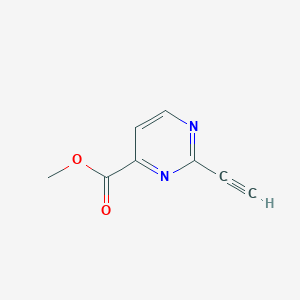
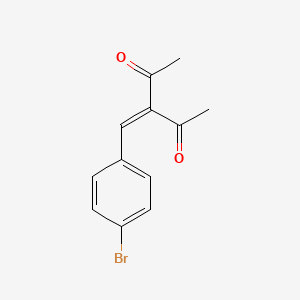
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
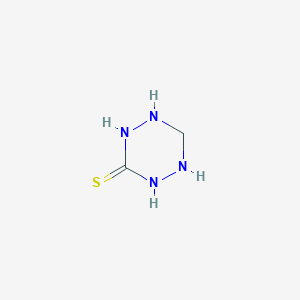

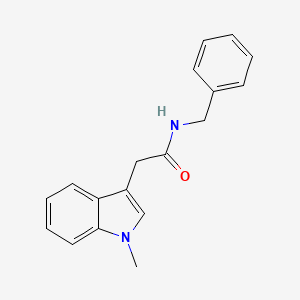
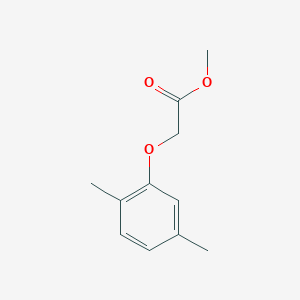
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
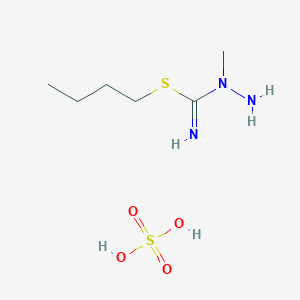
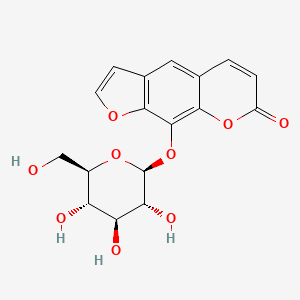
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
